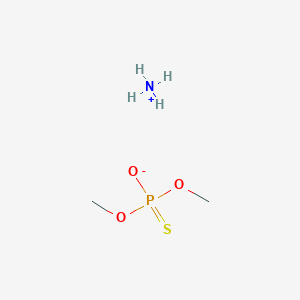
Ammonium O,O-dimethyl thiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium O,O-dimethyl thiophosphate is an organophosphorus compound with the chemical formula C2H10NO3PS. It is a colorless to slightly yellow crystalline solid that is soluble in water and various organic solvents. This compound is primarily used in industrial applications, including as a flame retardant and a chelating agent in water treatment processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium O,O-dimethyl thiophosphate can be synthesized through the reaction of dimethyl phosphite with sulfur in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in a solvent mixture of ethyl acetate and diethyl ether .
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of dimethyl phosphite with sulfur and ammonium hydrogen carbonate. The reaction mixture is heated under reflux, and the product is isolated through crystallization and purification steps .
Análisis De Reacciones Químicas
Types of Reactions: Ammonium O,O-dimethyl thiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethyl thiophosphate oxide.
Substitution: It can react with alkyl halides to form S-alkylated products.
Hydrolysis: The compound can hydrolyze in the presence of water to form dimethyl phosphoric acid and hydrogen sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Substitution: Alkyl halides such as benzyl chloride are used in substitution reactions.
Hydrolysis: The reaction typically occurs under acidic or basic conditions.
Major Products Formed:
Oxidation: Dimethyl thiophosphate oxide.
Substitution: S-alkylated thiophosphate derivatives.
Hydrolysis: Dimethyl phosphoric acid and hydrogen sulfide.
Aplicaciones Científicas De Investigación
Chemistry
Ammonium O,O-dimethyl thiophosphate serves as a ligand in coordination chemistry, facilitating the synthesis of various organophosphorus compounds. Its ability to form stable complexes with metal ions makes it valuable in catalysis and materials science.
Biology
The compound is utilized in studies on enzyme inhibition and protein phosphorylation. Its mechanism involves interaction with metal ions and enzymes, which can inhibit enzymatic activity, making it useful for biochemical assays.
Environmental Science
As a chelating agent, it plays a role in water treatment processes by binding heavy metals, thereby reducing their toxicity. This application is crucial for environmental remediation efforts.
Industrial Applications
- Flame Retardant : Used in various materials to enhance fire resistance.
- Pesticide Synthesis : Acts as an intermediate in the production of pesticides such as acephate, contributing to agricultural practices.
Case Study 1: Environmental Remediation
A study demonstrated the effectiveness of this compound in removing cadmium ions from contaminated water sources. The compound formed stable complexes with cadmium, significantly reducing its bioavailability and toxicity.
Case Study 2: Agricultural Applications
Research indicated that this compound serves as an effective precursor for acephate production. The synthesis process was optimized to enhance yield while minimizing hazardous by-products, showcasing its utility in sustainable agricultural practices.
Mecanismo De Acción
The mechanism of action of ammonium O,O-dimethyl thiophosphate involves its interaction with metal ions and enzymes. The compound acts as a chelating agent, forming stable complexes with metal ions, which can inhibit enzyme activity. In biological systems, it can interact with proteins and enzymes, leading to the inhibition of phosphorylation processes .
Comparación Con Compuestos Similares
- Ammonium O,O-diethyl thiophosphate
- Dimethyl thiophosphoric acid
- Zinc dithiophosphate
Comparison: Ammonium O,O-dimethyl thiophosphate is unique due to its specific molecular structure, which allows it to form stable complexes with metal ions and exhibit strong chelating properties. Compared to ammonium O,O-diethyl thiophosphate, it has a higher solubility in water and different reactivity patterns. Dimethyl thiophosphoric acid and zinc dithiophosphate have similar applications but differ in their chemical properties and industrial uses .
Propiedades
Número CAS |
40633-14-5 |
|---|---|
Fórmula molecular |
C2H10NO3PS |
Peso molecular |
159.15 g/mol |
Nombre IUPAC |
azane;hydroxy-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H7O3PS.H3N/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);1H3 |
Clave InChI |
GIUYHMYPEVIYCM-UHFFFAOYSA-N |
SMILES |
COP(=S)([O-])OC.[NH4+] |
SMILES canónico |
COP(=S)(O)OC.N |
Key on ui other cas no. |
40633-14-5 |
Números CAS relacionados |
1112-38-5 (Parent) |
Sinónimos |
Phosphorothioic Acid O,O-Dimethyl Ester Ammonium Salt; Ammonium Methyl Phosphorothioate; Phosphorothioic Acid O,O-Dimethyl Ester Ammonium Salt; Ammonium O,O-Dimethyl Phosphorothioate; Ammonium O,O-Dimethyl Thiophosphate; Ammonium Dimethyl Phosphoroth |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















